

The Double-Edged Sword: Unveiling the Biological Activities of 2-Nitrothiophene Derivatives

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Compound of Interest

Compound Name: **2-Nitrothiophene**

Cat. No.: **B1581588**

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For researchers, scientists, and drug development professionals, **2-nitrothiophene** derivatives present a compelling area of study, demonstrating a significant spectrum of biological activities. These compounds have emerged as promising candidates in the quest for novel therapeutic agents, exhibiting potent antimicrobial and anticancer properties. This guide provides a comparative analysis of the biological performance of various **2-nitrothiophene** derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to facilitate further research and development.

The core structure of **2-nitrothiophene**, a five-membered aromatic ring containing sulfur and a nitro group, serves as a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with a wide range of biological effects. The electron-withdrawing nature of the nitro group plays a crucial role in the bioactivity of these molecules, often serving as a pro-drug feature, particularly in their antimicrobial action.

Antimicrobial Activity: A New Front Against Drug Resistance

Several **2-nitrothiophene** derivatives have demonstrated notable efficacy against a panel of pathogenic bacteria, including Gram-positive and Gram-negative strains such as *Staphylococcus aureus* and *Escherichia coli*. The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater efficacy.

Comparative Antimicrobial Potency of 2-Nitrothiophene Derivatives

Derivative	Target Organism	MIC (μ g/mL)	Reference
2-amino-5-nitrothiophene derivative 4a	Staphylococcus aureus	128	[1]
2-amino-5-nitrothiophene derivative 4b	Staphylococcus aureus	256	[1]
2-amino-5-nitrothiophene derivative 4e	Staphylococcus aureus	256	[1]
2-amino-5-nitrothiophene derivative 4c	Escherichia coli	256	[1]
2-amino-5-nitrothiophene derivative 4d	Escherichia coli	256	[1]
Thiophene derivative 1	Acinetobacter baumannii	32	[2]
Thiophene derivative 1	Escherichia coli	64	[2]
Thiophene derivative 4	Colistin-Resistant A. baumannii	16 (MIC50)	[2]
Thiophene derivative 4	Colistin-Resistant E. coli	8 (MIC50)	[2]
Thiophene derivative 5	Colistin-Resistant A. baumannii	16 (MIC50)	[2]
Thiophene derivative 5	Colistin-Resistant E. coli	32 (MIC50)	[2]
Thiophene derivative 8	Colistin-Resistant A. baumannii	32 (MIC50)	[2]

Thiophene derivative 8	Colistin-Resistant E. coli	32 (MIC50)	[2]
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Anticancer Potential: A Multi-pronged Attack on Cancer Cells

The anticancer activity of **2-nitrothiophene** derivatives has been evaluated against a variety of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The cytotoxic effects are typically represented by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), with lower values indicating higher potency.

Comparative Anticancer Efficacy of Thiophene Derivatives

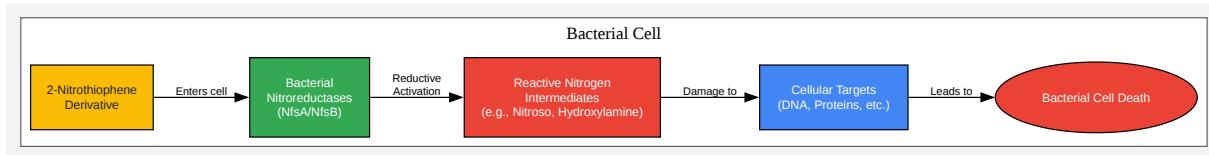
Derivative	Cancer Cell Line	IC50/GI50 (μM)	Reference
2,3-arylpyridylindole derivative	A549	1.18 ± 0.25	[3]
2,3-arylpyridylindole derivative	A549	0.87 ± 0.10	[3]
SVM-2	HeLa S3	5.18	[4]
SVM-4	HeLa S3	4.89	[4]
SVM-5	A549	13.3	[4]
Compound 30	MCF-7	1.42	[5]
Compound 30	A549	1.98	[5]
Compound 11a	MCF-7	3.7	[6]
Compound 12b	MCF-7	3.1	[6]
Compound 12f	HepG2	2.2	[6]
Compound 12f	A549	4.5	[6]

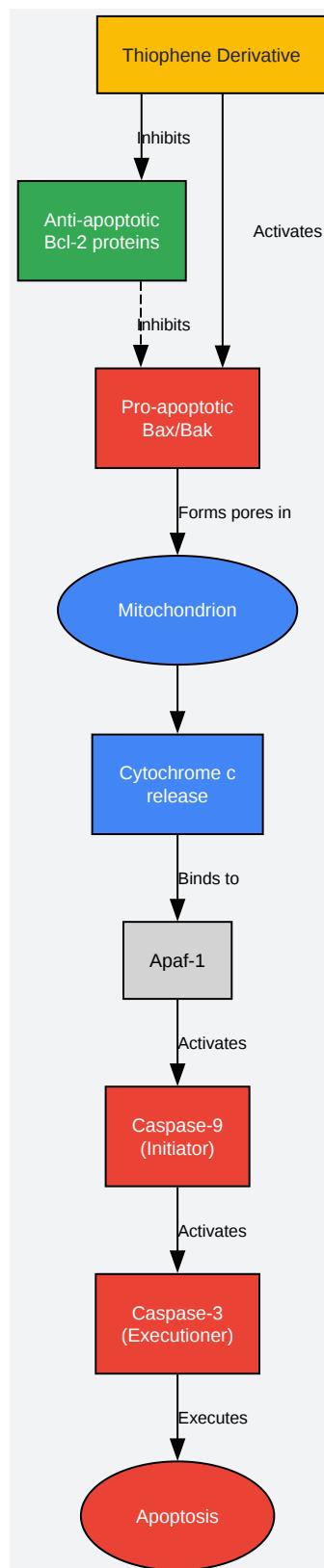
Mechanisms of Action: Elucidating the Molecular Pathways

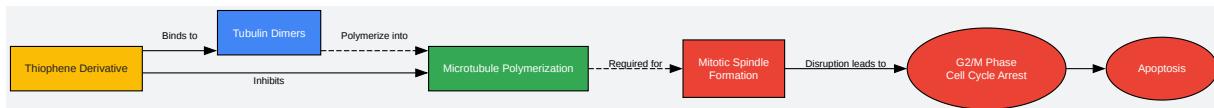
The biological activities of **2-nitrothiophene** derivatives are underpinned by distinct molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for many nitro-heterocyclic compounds, including **2-nitrothiophene** derivatives, involves the reductive activation of the nitro group by bacterial nitroreductases (NfsA and NfsB). This process generates reactive nitrogen species that are toxic to the bacterial cell.







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